

Molecular weight and formula of 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015

[Get Quote](#)

An In-Depth Technical Guide to 2-Methylfuran-3-carbohydrazide

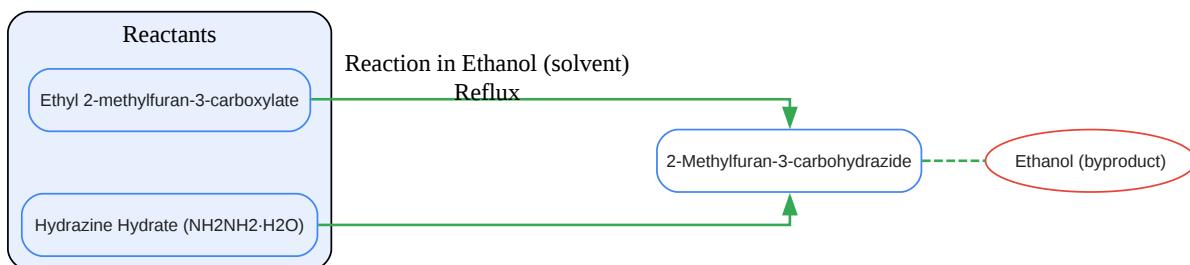
For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfuran-3-carbohydrazide is a heterocyclic compound featuring a furan ring, a methyl group, and a carbohydrazide functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, drawing parallels from related furan- and carbohydrazide-containing molecules which have demonstrated a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties of **2-Methylfuran-3-carbohydrazide**, including its molecular characteristics, a proposed synthetic route, and a discussion of the potential biological activities based on analogous compounds. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide also highlights areas for future research and investigation.

Core Molecular Information

2-Methylfuran-3-carbohydrazide is characterized by the following molecular formula and weight:


Property	Value	Citation
Molecular Formula	C6H8N2O2	[1]
Molecular Weight	140.14 g/mol	[1]

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-Methylfuran-3-carbohydrazide** is not extensively documented in the reviewed literature, a viable synthetic route can be proposed based on standard and frequently cited methods for the preparation of similar carbohydrazide derivatives.[\[2\]](#) The most common approach involves the hydrazinolysis of the corresponding ester.

Proposed Synthetic Pathway

A logical and efficient method for the synthesis of **2-Methylfuran-3-carbohydrazide** would proceed via the reaction of ethyl 2-methylfuran-3-carboxylate with hydrazine hydrate.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Methylfuran-3-carbohydrazide**.

Detailed Experimental Methodology (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of **2-Methylfuran-3-**

carbohydrazide:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylfuran-3-carboxylate (1 equivalent).
- Solvent Addition: Add absolute ethanol as a solvent to dissolve the ester.
- Reagent Addition: Slowly add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) to the stirred solution.
- Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure **2-Methylfuran-3-carbohydrazide**.
- Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Areas for Investigation

Specific biological data for **2-Methylfuran-3-carbohydrazide** is not readily available in the current body of scientific literature. However, the known biological activities of structurally similar furan carbohydrazide derivatives provide a strong rationale for investigating the potential therapeutic applications of this compound.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of furan-containing carbohydrazide derivatives. These compounds have shown activity against a range of bacterial and fungal strains.^{[3][4][5][6][7]} For instance, certain novel carbamothietyl-furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity, with Minimum Inhibitory

Concentration (MIC) values in the range of 230–300 $\mu\text{g}/\text{mL}$ against various bacteria.[\[4\]](#)

Therefore, it is highly probable that **2-Methylfuran-3-carbohydrazide** could exhibit similar antimicrobial properties.

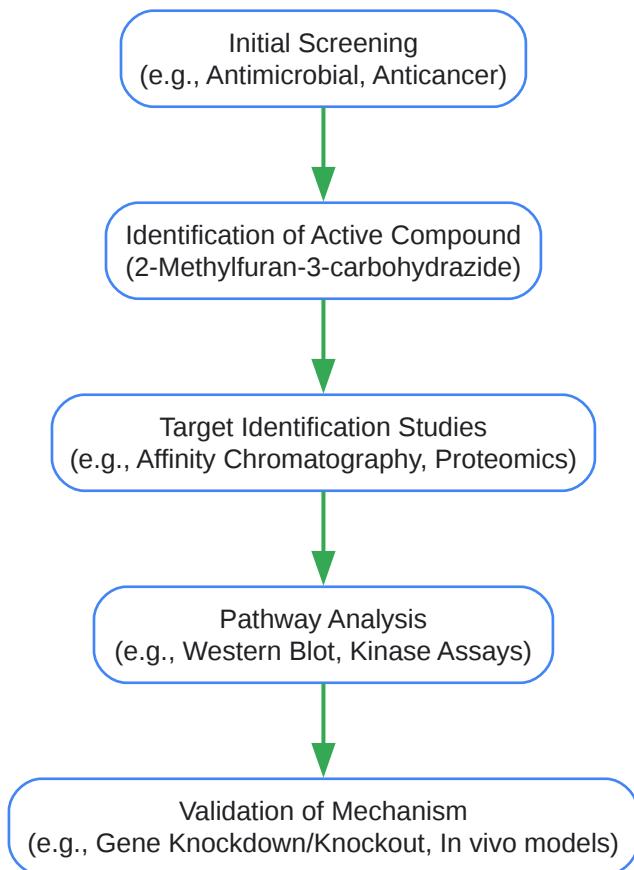
Experimental Protocol for Antimicrobial Screening (General):

- Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, would be selected.
- Method: The antimicrobial activity can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or the agar well diffusion method.[\[4\]](#)
- Procedure (Broth Microdilution):
 - A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of the target microorganism.
 - The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

The furan-carbohydrazide scaffold is also a promising pharmacophore for the development of anticancer agents. Several studies have demonstrated the cytotoxic effects of such derivatives against various cancer cell lines.[\[8\]](#)[\[9\]](#)[\[10\]](#) For example, a study on new carbohydrazide derivatives bearing a furan moiety showed cytotoxic activity against A549 human lung cancer cells with IC₅₀ values ranging from 43.38 to 342.63 μM .[\[10\]](#)

Experimental Protocol for Cytotoxicity Assay (General):


- Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a normal cell line (for selectivity assessment) would be used.

- Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
 - After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
 - The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Mechanism of Action: A Frontier for Research

Currently, there is no information available regarding the specific signaling pathways modulated by **2-Methylfuran-3-carbohydrazide**. The exploration of its mechanism of action is a critical area for future research. Based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes, disruption of cellular membranes, or interference with nucleic acid synthesis.

To elucidate the signaling pathways, a logical workflow would be as follows:

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating signaling pathways.

Conclusion and Future Directions

2-Methylfuran-3-carbohydrazide presents itself as a molecule of interest for further investigation, particularly in the fields of medicinal and materials chemistry. While its fundamental molecular properties are established, a significant gap exists in the experimental data concerning its synthesis, biological activity, and mechanism of action. The proposed synthetic route offers a starting point for its preparation. Future research should focus on the systematic evaluation of its antimicrobial and anticancer potential, followed by in-depth studies to elucidate its mechanism of action and identify its molecular targets. Such studies will be crucial in determining the potential of **2-Methylfuran-3-carbohydrazide** as a lead compound for drug discovery or as a building block for novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methylfuran-3-carbohydrazide (C₆H₈N₂O₂) [pubchemlite.lcsb.uni.lu]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Methylfuran-3-carbohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301015#molecular-weight-and-formula-of-2-methylfuran-3-carbohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com